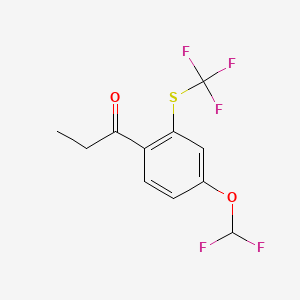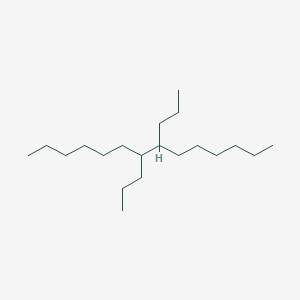
Tetradecane, 7,8-dipropyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecane, 7,8-dipropyl is an organic compound with the molecular formula C20H42 It is a hydrocarbon belonging to the alkane family, characterized by a long carbon chain with two propyl groups attached at the 7th and 8th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 7,8-dipropyl typically involves the alkylation of tetradecane with propyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where tetradecane reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecane, 7,8-dipropyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation reactions can reduce double bonds or functional groups in the compound, often using catalysts like palladium on carbon.
Substitution: Halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the compound, are common. These reactions often require the presence of light or heat to proceed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of catalysts.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Chlorine or bromine gas, often initiated by UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
Tetradecane, 7,8-dipropyl has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and surfactants.
Mécanisme D'action
The mechanism of action of Tetradecane, 7,8-dipropyl involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with hydrophobic pockets in proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecane: A straight-chain alkane with the formula C14H30.
Hexadecane: Another straight-chain alkane with the formula C16H34.
Octadecane: A longer-chain alkane with the formula C18H38.
Uniqueness
Tetradecane, 7,8-dipropyl is unique due to the presence of two propyl groups at specific positions on the carbon chain. This structural modification imparts distinct physical and chemical properties compared to its straight-chain counterparts, such as altered boiling and melting points, and different reactivity patterns.
Propriétés
Numéro CAS |
102155-34-0 |
|---|---|
Formule moléculaire |
C20H42 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
7,8-dipropyltetradecane |
InChI |
InChI=1S/C20H42/c1-5-9-11-13-17-19(15-7-3)20(16-8-4)18-14-12-10-6-2/h19-20H,5-18H2,1-4H3 |
Clé InChI |
DMNDRFMFGTWSMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC)C(CCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


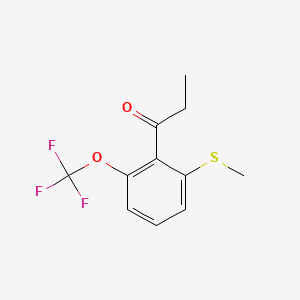
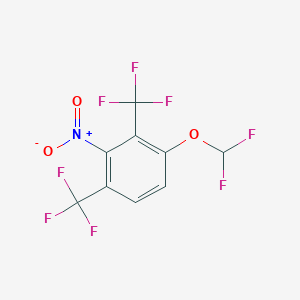

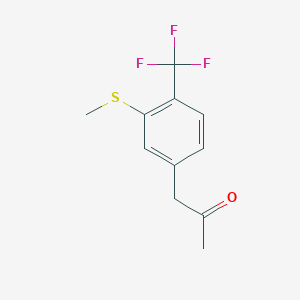


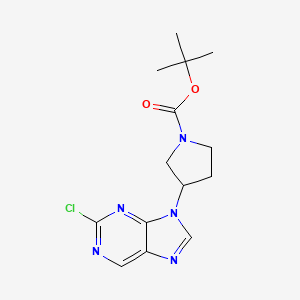
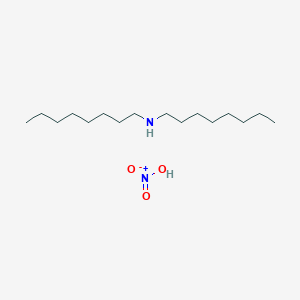
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
